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Compound of Interest

Compound Name: 8-Bromoisoquinolin-3-ol

Cat. No.: B1440230 Get Quote

Introduction: Unveiling the Structural Nuances of a
Key Synthetic Intermediate
8-Bromoisoquinolin-3-ol is a vital heterocyclic compound that serves as a versatile

intermediate in the synthesis of a wide array of biologically active molecules and functional

materials. Its rigid isoquinoline core, substituted with a bromine atom and a hydroxyl group,

offers multiple reaction sites for further chemical modification. Accurate structural elucidation

and purity assessment of this compound are paramount for its effective use in drug discovery

and materials science. This technical guide provides an in-depth analysis of the key

spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS)—that define the molecular architecture of 8-Bromoisoquinolin-3-ol. This

document is intended to be a practical resource for researchers, offering not only a

comprehensive interpretation of the spectral data but also field-proven experimental protocols

for data acquisition, thereby ensuring scientific integrity and reproducibility.

The isoquinolin-3-ol moiety can exist in tautomeric equilibrium with its keto form, isoquinoline-

3(2H)-one. The spectroscopic data presented herein will provide insights into the predominant

tautomeric form in the solid state and in solution.

Molecular Structure and Analytical Workflow
The structural characterization of 8-Bromoisoquinolin-3-ol relies on a synergistic application

of multiple spectroscopic techniques. Each method provides a unique piece of the structural
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puzzle, and together they offer a comprehensive and unambiguous identification of the

molecule.

Caption: Workflow for the spectroscopic characterization of 8-Bromoisoquinolin-3-ol.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen

framework of an organic molecule. For 8-Bromoisoquinolin-3-ol, both ¹H and ¹³C NMR are

essential for confirming the substitution pattern on the isoquinoline ring.

¹H NMR (Proton NMR) Data
The ¹H NMR spectrum provides information on the number of different types of protons, their

chemical environment, and their connectivity through spin-spin coupling.

Table 1: ¹H NMR Spectroscopic Data for 8-Bromoisoquinolin-3-ol

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

Data not available in

search results

Note: A publicly available ¹H NMR spectrum image exists, but a detailed peak list with chemical

shifts, multiplicities, and integrations was not found in the provided search results. The

following interpretation is based on the analysis of the available spectrum image and general

principles of NMR spectroscopy for such structures.

Interpretation of the ¹H NMR Spectrum:

The aromatic region of the spectrum is expected to show signals for the five protons on the

isoquinoline ring system. The proton on the carbon adjacent to the hydroxyl group (C4-H)

would likely appear as a singlet. The protons on the carbocyclic ring (C5-H, C6-H, and C7-H)

would exhibit a more complex splitting pattern (likely a triplet and two doublets or a combination

of doublet of doublets) due to their coupling with each other. The proton on the heterocyclic ring
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(C1-H) would also likely be a singlet. The broad signal at a higher chemical shift is indicative of

the hydroxyl or amine proton, which is exchangeable with deuterium.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Accurately weigh approximately 5-10 mg of 8-Bromoisoquinolin-3-ol
and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5

mm NMR tube. The choice of solvent is critical as the chemical shifts of the N-H/O-H protons

are solvent-dependent.

Instrument Setup: The data should be acquired on a 400 MHz or higher field NMR

spectrometer to ensure adequate signal dispersion.

Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is

typically used.

Spectral Width: Set to approximately 16 ppm, centered around 6-7 ppm.

Acquisition Time: At least 2 seconds to ensure good resolution.

Relaxation Delay (d1): 1-2 seconds.

Number of Scans: 16-64 scans are generally sufficient for a sample of this concentration.

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent

peak (e.g., DMSO at 2.50 ppm or CHCl₃ at 7.26 ppm).

¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the

molecule.

Table 2: ¹³C NMR Spectroscopic Data for 8-Bromoisoquinolin-3-ol
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Chemical Shift (δ, ppm) Assignment

Experimental data not available in search

results

Predicted ¹³C NMR Data and Interpretation:

While experimental data is not available from the search results, computational prediction

methods can provide an estimate of the ¹³C chemical shifts. The spectrum is expected to show

nine distinct signals corresponding to the nine carbon atoms of the isoquinoline core. The

carbon bearing the bromine atom (C8) would be shifted to a lower field due to the deshielding

effect of the halogen. The carbon attached to the hydroxyl group (C3) would also be

significantly deshielded. The remaining aromatic carbons would appear in the typical range of

110-150 ppm. The chemical shift of the carbonyl-like carbon (C3) will be indicative of the

predominant tautomeric form.

Experimental Protocol: ¹³C NMR Spectroscopy

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher

concentration (20-50 mg) may be beneficial to reduce acquisition time.

Instrument Setup: The experiment is performed on the same NMR spectrometer as the ¹H

NMR.

Acquisition Parameters:

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker

instruments) is standard.

Spectral Width: Set to approximately 220-240 ppm, centered around 120-130 ppm.

Acquisition Time: ~1-2 seconds.

Relaxation Delay (d1): 2-5 seconds.

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due

to the low natural abundance of ¹³C.
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Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline

corrected. The spectrum is referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm or

CDCl₃ at 77.16 ppm).

II. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that provides valuable information

about the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for 8-Bromoisoquinolin-3-ol

Wavenumber (cm⁻¹) Intensity Assignment

Experimental data not

available in search results

~3400-3200 Broad, Strong

O-H or N-H stretching

(indicative of hydrogen

bonding)

~3100-3000 Medium Aromatic C-H stretching

~1650-1620 Strong

C=O stretching (from the

isoquinolinone tautomer) or

C=N stretching

~1600-1450 Medium-Strong Aromatic C=C ring stretching

~1200-1000 Strong C-O stretching

Below 900 Medium-Strong
Aromatic C-H out-of-plane

bending

Interpretation of the IR Spectrum:

The IR spectrum of 8-Bromoisoquinolin-3-ol is expected to be dominated by a broad, strong

absorption in the 3400-3200 cm⁻¹ region, characteristic of O-H or N-H stretching vibrations,

likely broadened due to intermolecular hydrogen bonding. The presence of a strong band

around 1650-1620 cm⁻¹ would be a key indicator of the C=O stretch from the keto tautomer

(isoquinolinone), suggesting that this form may be significant, particularly in the solid state.
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Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the

characteristic aromatic C=C ring stretching bands should appear in the 1600-1450 cm⁻¹ region.

A strong band in the 1200-1000 cm⁻¹ range would correspond to the C-O stretching vibration.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation: Place a small amount (a few milligrams) of the solid 8-
Bromoisoquinolin-3-ol directly onto the diamond crystal of the ATR accessory. No further

sample preparation is typically required.

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Data Acquisition:

Background Scan: First, record a background spectrum of the clean, empty ATR crystal.

Sample Scan: Apply pressure to the sample using the ATR pressure arm to ensure good

contact with the crystal. Acquire the sample spectrum. The instrument software will

automatically ratio the sample spectrum to the background spectrum to produce the final

absorbance or transmittance spectrum.

Spectral Range: Typically scan from 4000 to 400 cm⁻¹.

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

Number of Scans: Co-add 16-32 scans to obtain a good signal-to-noise ratio.

Data Processing: The resulting spectrum can be baseline corrected if necessary. Peak

positions are then identified and tabulated.

III. Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental composition of a

compound. The fragmentation pattern observed in the mass spectrum offers additional

structural information.

Table 4: Mass Spectrometry Data for 8-Bromoisoquinolin-3-ol
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m/z (Mass-to-Charge
Ratio)

Relative Intensity (%) Assignment

Experimental data not

available in search results

~223/225

[M]⁺˙ (Molecular ion peak with

characteristic bromine isotope

pattern)

~195/197 [M-CO]⁺˙

~144 [M-Br]⁺

~116 [M-Br-CO]⁺

Interpretation of the Mass Spectrum:

The molecular formula of 8-Bromoisoquinolin-3-ol is C₉H₆BrNO, with a monoisotopic mass of

approximately 222.96 g/mol . Due to the nearly equal natural abundance of the bromine

isotopes (⁷⁹Br and ⁸¹Br), the molecular ion peak ([M]⁺˙) in the electron ionization (EI) mass

spectrum will appear as a characteristic doublet of equal intensity at m/z values separated by

two mass units (e.g., ~223 and 225).

The fragmentation pattern will likely involve the initial loss of neutral molecules. A common

fragmentation pathway for such structures is the loss of carbon monoxide (CO), which would

result in a fragment ion peak at [M-28]⁺˙, also exhibiting the bromine isotope pattern. Another

significant fragmentation would be the loss of the bromine radical, leading to a peak at [M-

79/81]⁺.
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[C9H6BrNO]⁺˙
m/z ≈ 223/225

[C8H6BrN]⁺˙
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- CO

[C9H6NO]⁺
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- Br•

[C8H6N]⁺
m/z ≈ 116

- CO
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Caption: Plausible EI-MS fragmentation pathway for 8-Bromoisoquinolin-3-ol.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: The sample can be introduced via a direct insertion probe (for solid

samples) or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile

and thermally stable. For direct insertion, a few micrograms of the solid sample are placed in

a capillary tube.

Instrument Setup: A magnetic sector, quadrupole, or time-of-flight (TOF) mass spectrometer

can be used.

Ionization:

Method: Electron Ionization (EI).

Electron Energy: Standard 70 eV to induce fragmentation and create a library-searchable

spectrum.

Mass Analysis:

Mass Range: Scan from a low m/z (e.g., 40) to a value well above the expected molecular

weight (e.g., 300 amu).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1440230?utm_src=pdf-body-img
https://www.benchchem.com/product/b1440230?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1440230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Resolution: High-resolution mass spectrometry (HRMS) is recommended to confirm the

elemental composition from the exact mass of the molecular ion.

Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and

characteristic fragment ions. The isotopic pattern of bromine should be used to confirm the

presence of this element in the molecular ion and its fragments.

Conclusion: A Foundation for Future Research
The spectroscopic data and protocols presented in this guide provide a robust framework for

the unambiguous identification and characterization of 8-Bromoisoquinolin-3-ol. A thorough

understanding of its NMR, IR, and MS profiles is indispensable for chemists working on the

synthesis of novel pharmaceuticals and advanced materials derived from this versatile building

block. By adhering to the outlined experimental methodologies, researchers can ensure the

generation of high-quality, reproducible data, thereby upholding the principles of scientific

integrity and accelerating the pace of discovery.

To cite this document: BenchChem. [Spectroscopic Profile of 8-Bromoisoquinolin-3-ol: A
Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1440230#spectroscopic-data-nmr-ir-ms-of-8-
bromoisoquinolin-3-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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